3-chloro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
Description
This compound features a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-fluorophenyl group at position 2 and a 3-chlorobenzamide moiety linked via an ethyl chain at position 4. The thiazolo-triazole scaffold is known for diverse pharmacological activities, including anticonvulsant, vasodilatory, and anticancer effects .
Properties
IUPAC Name |
3-chloro-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN4OS/c20-14-3-1-2-13(10-14)18(26)22-9-8-16-11-27-19-23-17(24-25(16)19)12-4-6-15(21)7-5-12/h1-7,10-11H,8-9H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHDFRQJQASOMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-chloro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.
Synthesis
The synthesis of the compound typically involves several steps, including:
- Formation of the thiazole and triazole rings : These heterocycles are crucial for the biological activity of the compound.
- Substitution reactions : The introduction of the 4-fluorophenyl and chloro groups significantly influences the activity.
- Final coupling reactions : These steps yield the target compound through well-established organic synthesis methods.
Biological Activity Overview
The biological activities of 3-chloro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide have been evaluated in various studies:
- Anticonvulsant Activity : The compound has demonstrated significant anticonvulsant effects in animal models. In particular, it exhibited a median effective dose (ED50) lower than standard anticonvulsant medications like ethosuximide, indicating its potential as a therapeutic agent for epilepsy .
- Antitumor Activity : Studies have shown that derivatives of thiazolo[3,2-b][1,2,4]triazole display cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values below those of reference drugs like doxorubicin .
- Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to specific targets through hydrogen bonding and hydrophobic interactions. This mechanism has been linked to its anticancer and anti-inflammatory properties .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of halogen substituents (e.g., fluorine and chlorine) on the phenyl ring enhances anticonvulsant and cytotoxic activities. Substituents at specific positions on the aromatic rings can significantly affect potency .
- Heterocyclic Contributions : The thiazole and triazole rings are essential for maintaining biological activity. Modifications to these rings can lead to variations in efficacy against different biological targets .
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical and preclinical settings:
- Anticonvulsant Testing : A study involving various thiazolo-triazole derivatives demonstrated that compounds with para-halogen substitutions exhibited superior anticonvulsant properties compared to their non-substituted counterparts .
- Cytotoxicity Assessments : Compounds structurally related to 3-chloro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide were tested against human cancer cell lines (e.g., A549 lung adenocarcinoma). Results indicated significant cytotoxicity with IC50 values comparable to established chemotherapeutics .
Data Tables
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of thiazole and triazole derivatives, including the compound . The thiazolo[3,2-b][1,2,4]triazole moiety has been associated with selective cytotoxicity against various cancer cell lines.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and disruption of mitochondrial membrane potential. For instance, related compounds have shown IC50 values ranging from 10 µM to 30 µM against different cancer cell lines such as A549 (human lung adenocarcinoma) and U251 (human glioblastoma) .
-
Case Studies :
- A study demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibited significant growth inhibition in colon cancer cell lines with IC50 values as low as 5.71 µM .
- Another investigation reported that compounds similar to 3-chloro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide showed increased efficacy compared to standard treatments like cisplatin .
Anticonvulsant Properties
Research indicates that thiazole derivatives can possess anticonvulsant properties. The compound has been evaluated for its ability to protect against seizures induced by maximal electroshock (MES).
- Findings : In one study, related thiazolo[3,2-b][1,2,4]triazole derivatives demonstrated protective effects against seizures with an effective dose (ED50) of 49.1 mg/kg . This suggests potential utility in developing new anticonvulsant medications.
Antibacterial Effects
The antibacterial activity of thiazole-based compounds has been well-documented. The unique structure of 3-chloro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide may contribute to its efficacy against various bacterial strains.
- Research Insights : Recent studies have shown that similar compounds exhibit good to moderate activity against a range of microorganisms. For example, compounds derived from thiazole structures have been reported to outperform standard antibiotics such as amphotericin B against Staphylococcus epidermidis .
Summary Table of Applications
| Application | Mechanism/Effect | Example Findings |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits cell growth | IC50 values: 5.71 µM in breast cancer |
| Anticonvulsant | Protects against seizures | ED50: 49.1 mg/kg |
| Antibacterial | Inhibits bacterial growth | Superior activity against Staphylococcus |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs and their substituents are compared below:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The 4-fluorophenyl group in the target compound and 3c enhances anticonvulsant activity by increasing electrophilicity, improving receptor interactions .
- Substituent Position : Activity varies with substituent placement. For example, 3c (4-F at C-6) shows MES selectivity, while 5b (4-propoxy at C-6) acts on both MES and PTZ models .
Pharmacological Activity Comparison
Anticonvulsant Efficacy :
- Compound 3c (4-F) exhibits high MES selectivity (ED50: 49.1 mg/kg) due to enhanced lipophilicity from fluorine .
- Compound 5b (4-propoxy) shows broader activity (ED50: 63.4 mg/kg in PTZ) owing to the electron-donating propoxy group, which may modulate GABAergic pathways .
- The target compound’s 3-Cl-benzamide group could further optimize binding to voltage-gated sodium channels, a common anticonvulsant target.
Vasodilatory Activity : Thiazolo-triazole derivatives without benzamide groups (e.g., those in ) demonstrate vasodilatory effects, suggesting the core scaffold’s versatility . The target compound’s benzamide may redirect activity toward neurological targets.
Q & A
Q. What synthetic methodologies are most effective for preparing 3-chloro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the thiazolo[3,2-b][1,2,4]triazole core via cyclization. For example, reacting S-alkylated 1,2,4-triazoles with concentrated sulfuric acid under controlled temperatures (0°C for 3 hours, then room temperature) to form the fused heterocycle .
- Step 2 : Introduction of the 4-fluorophenyl group via nucleophilic substitution or Suzuki coupling.
- Step 3 : Amide coupling between the thiazolo-triazole intermediate and 3-chlorobenzoyl chloride using pyridine as a base and solvent, followed by purification via recrystallization (e.g., methanol/water mixtures) .
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| 1 | H₂SO₄, 0°C → RT | Stirring duration (6 h total) |
| 3 | Pyridine, RT, overnight | TLC monitoring for completion |
Q. How is the structural integrity of this compound confirmed in synthetic workflows?
A combination of spectroscopic and crystallographic methods is used:
- NMR : H and C NMR identify functional groups (e.g., amide protons at δ 8.5–9.0 ppm, fluorophenyl aromatic signals) .
- IR : Confirms amide C=O stretches (~1650–1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
- X-ray crystallography : Resolves molecular packing and hydrogen-bonding networks (e.g., N–H⋯N interactions forming centrosymmetric dimers) .
Q. Example Data :
| Technique | Key Observations |
|---|---|
| X-ray | N1–H1⋯N2 hydrogen bond (2.89 Å), C4–H4⋯F2 (3.12 Å) stabilizing crystal lattice |
| H NMR | Ethylenic protons at δ 4.3–4.5 ppm (quartet, J=7 Hz) |
Q. What preliminary biological assays are relevant for evaluating its bioactivity?
- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–100 µg/mL, with ampicillin as control .
- Enzyme Inhibition : PFOR (pyruvate:ferredoxin oxidoreductase) activity assays via NADH oxidation rates, comparing IC₅₀ values to nitazoxanide derivatives .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural validation?
- Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations). For instance, discrepancies in aromatic proton shifts may arise from crystal packing effects not evident in solution .
- Dynamic Effects : Variable-temperature NMR can detect conformational flexibility (e.g., rotamers in amide bonds) that X-ray structures may freeze in a single state .
Case Study : A crystal structure showing planar amide geometry (X-ray) may conflict with split NMR signals due to restricted rotation; VT-NMR at 60°C can coalesce peaks, confirming dynamic behavior .
Q. What strategies optimize reaction yields in multi-step syntheses of this compound?
- Intermediate Stabilization : Protect reactive groups (e.g., thiols in triazole precursors) using trityl or acetyl groups to prevent side reactions .
- Catalysis : Use Pd(OAc)₂/XPhos for Suzuki couplings (4-fluorophenyl introduction), improving yields from ~40% to >75% .
- Workflow Table :
| Step | Challenge | Solution | Yield Improvement |
|---|---|---|---|
| 1 | Low cyclization efficiency | Dropwise addition of H₂SO₄ at -10°C | 50% → 70% |
| 3 | Amide coupling side products | Use DMAP as acylation catalyst | 60% → 85% |
Q. How are mechanistic insights into its biological activity (e.g., enzyme inhibition) derived?
- Molecular Docking : Simulate binding to PFOR’s active site (PDB: 1FXZ), identifying key interactions (e.g., hydrogen bonds with Arg101, hydrophobic contacts with Trp196) .
- SAR Studies : Compare analogs (e.g., replacing 4-fluorophenyl with chlorophenyl) to pinpoint pharmacophores. For example, fluorine’s electronegativity enhances binding affinity by 3-fold vs. chloro .
Q. What analytical approaches address purity discrepancies between HPLC and elemental analysis?
- HPLC-MS : Detect trace impurities (e.g., hydrolyzed amide byproducts) with mass accuracy <2 ppm.
- Combustion Analysis : Adjust for hygroscopicity by drying samples under vacuum (24 h, 40°C) to reconcile C/H/N discrepancies .
Example : A batch showing 99% HPLC purity but 97.2% C analysis may retain 0.5% water; Karl Fischer titration confirms moisture content .
Q. How is scalability addressed without compromising stereochemical integrity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
